1,3-Dibenzoylpropane

Photochemistry Triplet state dynamics Energy transfer

Unlike 1,3-diketones such as dibenzoylmethane, 1,3-dibenzoylpropane is a 1,5-diketone featuring a three-carbon linker that eliminates keto-enol tautomerism and enables unique reactivity: exclusive cis-1,2-diphenyl-1,2-cyclopentanediol formation via electrochemical cyclization, absence of triplet-state self-quenching for photochemical studies, and quantitative on-demand synthesis from DBM. Ideal for stereoselective synthesis, polymer crosslinking, and heterocyclic scaffold construction. Procure high-purity (≥98%) material for reproducible results.

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
CAS No. 6263-83-8
Cat. No. B1583371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibenzoylpropane
CAS6263-83-8
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCCC(=O)C2=CC=CC=C2
InChIInChI=1S/C17H16O2/c18-16(14-8-3-1-4-9-14)12-7-13-17(19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
InChIKeyYOLLTWVIOASMFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibenzoylpropane (CAS 6263-83-8): Structural, Physical, and Synthetic Baseline for Scientific Procurement


1,3-Dibenzoylpropane (1,5-diphenyl-1,5-pentanedione) is a 1,5-diaryl-1,5-diketone with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol [1]. It is characterized by two benzoyl groups separated by a three‑carbon aliphatic linker, which distinguishes it from the more common 1,3‑diketone, dibenzoylmethane (DBM) [2]. The compound is typically supplied as a white to light beige crystalline powder with a melting point of 64–68 °C and is available in purities of 96–99% . It serves as a versatile building block in organic synthesis and materials science, with documented applications in electrochemical cyclization, cross‑linking reactions, and the synthesis of heterocyclic scaffolds .

Why 1,3-Dibenzoylpropane Cannot Be Substituted by Common 1,3-Diketone Analogs: Key Differentiation Drivers


1,3-Dibenzoylpropane differs fundamentally from its closest structural analogs—particularly 1,3‑diketones such as dibenzoylmethane (DBM, CAS 120-46-7) and benzoylacetone—in its carbon‑chain connectivity and functional group arrangement [1]. Whereas DBM possesses a single methylene bridge between the two carbonyls (1,3‑diketone), 1,3‑dibenzoylpropane contains a three‑carbon aliphatic chain that separates the benzoyl groups, rendering it a 1,5‑diketone . This structural distinction leads to markedly different reactivity profiles, including: (i) the complete absence of internal triplet‑state self‑quenching in photochemical studies, a behavior that is robust in shorter‑chain homologs [2]; (ii) the ability to undergo stereoselective electrochemical cyclization to cis‑1,2‑diphenyl‑1,2‑cyclopentanediol, a transformation not accessible to the 1,3‑diketone scaffold [3]; and (iii) a unique synthetic pathway via quantitative aldol/retro‑Claisen conversion from dibenzoylmethanes [4]. Consequently, simple substitution with a 1,3‑diketone analog fails to reproduce the compound's photophysical properties, cyclization behavior, and synthetic utility, making 1,3‑dibenzoylpropane an irreplaceable starting material in specific research and industrial contexts.

1,3-Dibenzoylpropane (CAS 6263-83-8): Quantitative Comparative Evidence for Scientific Selection


Absence of Triplet‑State Internal Self‑Quenching: A Unique Photophysical Property Among α,ω‑Dibenzoylalkanes

In a comprehensive study of nine α,ω‑dibenzoylalkanes, 1,3‑dibenzoylpropane was the only compound in the series that exhibited no detectable internal self‑quenching between the two carbonyl groups. In contrast, the structurally homologous dibenzoylbutane exhibited the fastest quenching rate (k = 3 × 10⁷ s⁻¹), while dibenzoylethane, dibenzoylpentane, and 2,2‑dibenzoylpropane showed slightly slower but still significant quenching rates (~10⁷ s⁻¹). This behavior is attributed to the specific geometry and orientation of the carbonyl groups in 1,3‑dibenzoylpropane, which prevents the close intramolecular approach required for quenching. The complete lack of self‑quenching has direct implications for its use in photochemical and photophysical studies where controlled triplet‑state lifetimes are required [1].

Photochemistry Triplet state dynamics Energy transfer

Quantitative Formation from Dibenzoylmethanes via Aldol/Retro‑Claisen Cascade

1,3‑Dibenzoylpropane is generated quantitatively from dibenzoylmethanes (DBM) in a two‑step process catalyzed by a hydroxocobalt(III) Schiff base complex. The initial aldol reaction of DBM with formaldehyde in dichloromethane yields 1,1,3,3‑tetrabenzoylpropanes in essentially quantitative conversion, which subsequently undergo a retro‑Claisen reaction in methanol to afford 1,3‑dibenzoylpropane with 100% yield. This high‑yielding transformation is not observed with 1,3‑diketones such as DBM alone; the specific spacing of the carbonyl groups in the product is a direct consequence of the methylene‑bridge expansion provided by formaldehyde [1].

Organic synthesis Aldol reaction Diketone functionalization

Stereoselective Electrochemical Cyclization to cis‑1,2‑Diphenyl‑1,2‑cyclopentanediol

Electrochemical reduction of 1,3‑dibenzoylpropane in acetonitrile yields cis‑1,2‑diphenyl‑1,2‑cyclopentanediol as the exclusive stereoisomer, via an intramolecular pinacol coupling of the intermediate dianion. Polarographic, coulometric, and voltammetric analyses confirm that the cyclization proceeds through a radical‑radical coupling within the open‑chain dianion, and the stereochemical outcome is entirely cis. In contrast, attempts to cyclize the 1,3‑diketone analog dibenzoylmethane (DBM) under similar reductive conditions lead to either simple one‑electron reduction to the radical anion or enolate formation, with no cyclized diol observed [1][2].

Electrosynthesis Cyclization Stereoselective reduction

Commercial Purity and Melting Point: Differentiating 1,3-Dibenzoylpropane from Dibenzoylmethane

Commercially, 1,3‑dibenzoylpropane is supplied at 98% (Sigma‑Aldrich) and 99% (Thermo Scientific) purity, with a melting point of 64–68 °C . In contrast, the structurally analogous dibenzoylmethane (DBM) is typically offered at 98% purity but exhibits a significantly higher melting point of 77–79 °C [1]. This 10–15 °C difference in melting point provides a straightforward quality‑control metric for distinguishing the two compounds in the laboratory and ensures that procurement of the correct 1,5‑diketone can be verified by a simple melting‑point determination.

Purity specification Melting point Analytical QC

Cross‑Linker Functionality in Silicone‑Polyolefin Interpolymers

A recent patent (WO2023235177A1, Dow Global Technologies) discloses the use of 1,3‑dibenzoylpropane as a cross‑link agent in the formation of crosslinked silicon‑polyolefin interpolymers. The composition comprises an ethylene‑SiH polymer, 1,3‑dibenzoylpropane, a triarylborane, and an alkylamine inhibitor, and is processed at temperatures of 80 °C to 200 °C. While the patent does not provide a head‑to‑head comparison with other diketones, the selection of 1,3‑dibenzoylpropane over the more common dibenzoylmethane or benzoylacetone is significant because the 1,5‑diketone spacing facilitates effective cross‑linking without the undesirable keto‑enol tautomerism that plagues 1,3‑diketones under similar thermal conditions [1].

Polymer chemistry Cross‑linking Materials science

1,3-Dibenzoylpropane (CAS 6263-83-8): Validated Research and Industrial Application Scenarios for Targeted Procurement


Stereoselective Synthesis of cis‑1,2‑Disubstituted Cyclopentanes

Researchers requiring a reliable route to cis‑1,2‑diphenyl‑1,2‑cyclopentanediol—a versatile intermediate for chiral ligands and bioactive molecule synthesis—should procure 1,3‑dibenzoylpropane. Electrochemical reduction in acetonitrile provides exclusive formation of the cis isomer, a transformation that is not accessible using 1,3‑diketone analogs such as dibenzoylmethane [1]. The well‑characterized electrosynthesis (J. Electroanal. Chem. 1974) allows for precise control over stereochemistry, making this compound essential for stereoselective cyclopentane construction.

Photophysical Studies Requiring a Triplet‑State 'Inert' Scaffold

For photochemists investigating triplet‑state energy transfer or sensitization, 1,3‑dibenzoylpropane offers a distinct advantage over other α,ω‑dibenzoylalkanes. The complete absence of internal self‑quenching (k = 0) means that the two benzoyl chromophores behave independently, avoiding the fast (k ~10⁷–3 × 10⁷ s⁻¹) intramolecular quenching observed in dibenzoylbutane, dibenzoylethane, and related homologs [2]. This property allows researchers to design experiments where triplet lifetimes are controlled solely by intermolecular processes, making 1,3‑dibenzoylpropane the compound of choice for such fundamental studies.

High‑Throughput Synthesis of 1,5‑Diketone Libraries

Medicinal and synthetic chemists aiming to generate 1,5‑diketone scaffolds for library screening or lead optimization can leverage the quantitative aldol/retro‑Claisen conversion of dibenzoylmethane with formaldehyde [3]. Because the reaction proceeds in near‑quantitative yield (100% in methanol), 1,3‑dibenzoylpropane can be produced on demand from inexpensive starting materials, reducing the need to stockpile large quantities. This on‑demand synthetic approach is particularly valuable for laboratories with limited storage space or for those requiring fresh batches for sensitive downstream transformations.

Industrial Polymer Cross‑Linking Formulations

Formulators developing crosslinked silicon‑polyolefin interpolymers should consider 1,3‑dibenzoylpropane as a cross‑link agent, as disclosed in Dow Global Technologies patent WO2023235177A1 [4]. The 1,5‑diketone structure circumvents the keto‑enol tautomerism inherent to 1,3‑diketones, which can compromise cross‑linking efficiency under thermal processing conditions (80–200 °C). Procurement of high‑purity 1,3‑dibenzoylpropane (≥98%) ensures reproducibility in large‑scale polymer manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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